23-Hydroxyursolic Acid Is 4.2-Fold More Potent Than Asiatic Acid Against HL-60 Leukemia Cells (IC₅₀: 11.07 vs. 46.67 μM)
In a direct head-to-head MTT cytotoxicity comparison within the same study, 23-HUA inhibited HL-60 human promyelocytic leukemia cell viability with an IC₅₀ of 11.07 μM, whereas asiatic acid—its closest structural analog differing only by the presence of a C-2 hydroxyl—exhibited an IC₅₀ of 46.67 μM, representing a 4.2-fold potency advantage for 23-HUA [1]. The same pattern was recapitulated in HepG2 hepatocellular carcinoma cells, where 23-HUA (IC₅₀ 22.20 μM) outperformed asiatic acid (IC₅₀ 32.0 μM). The absence of the C-2 OH group in 23-HUA was identified as a key structural determinant enhancing cytotoxic activity.
| Evidence Dimension | Cytotoxicity (MTT assay, IC₅₀) |
|---|---|
| Target Compound Data | 23-HUA IC₅₀ = 11.07 μM (HL-60); 22.20 μM (HepG2) |
| Comparator Or Baseline | Asiatic acid IC₅₀ = 46.67 μM (HL-60); 32.0 μM (HepG2) |
| Quantified Difference | 4.2-fold more potent in HL-60; 1.44-fold more potent in HepG2 |
| Conditions | HL-60 human promyelocytic leukemia cells and HepG2 hepatocellular carcinoma cells; MTT assay; 24 h treatment |
Why This Matters
Researchers screening for antileukemic triterpenoid leads must not assume asiatic acid is an equipotent substitute; 23-HUA's 4.2-fold greater HL-60 potency is a SAR-critical differentiation that directly impacts hit-to-lead decisions and procurement specifications.
- [1] Won JH, Chung KS, Park EY, et al. 23-Hydroxyursolic Acid Isolated from the Stem Bark of Cussonia bancoensis Induces Apoptosis through Fas/Caspase-8-Dependent Pathway in HL-60 Human Promyelocytic Leukemia Cells. Molecules. 2018;23(12):3306. View Source
